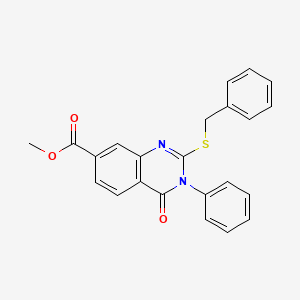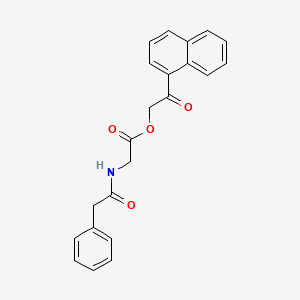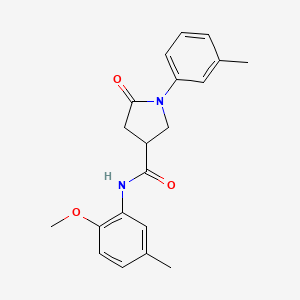![molecular formula C23H20N4O2S B4583376 N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as derivatives of pyrazolo[3,4-d]pyrimidines, involves reactions with primary and secondary amines to form substituted amides and cyclization processes to yield complex structures (Eleev, Kutkin, & Zhidkov, 2015). These methods highlight the versatility of pyrazole-based compounds and their amides in synthesizing a wide array of chemical entities.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide often features centrosymmetric hydrogen-bonded dimers and supramolecular aggregation controlled by π–π interactions and hydrogen bonding (Kranjc, Juranovič, Kočevar, & Perdih, 2012). These interactions are crucial for the stability and reactivity of the compound.
Chemical Reactions and Properties
Reactions involving pyrazole carboxamides and pyrazole-3-carboxylate derivatives demonstrate the compound's ability to undergo functionalization and participate in various chemical transformations (Yıldırım, Kandemirli, & Demir, 2005). Such reactions are essential for modifying the compound's chemical properties for specific applications.
Physical Properties Analysis
The physical properties, including crystal and molecular structure, of pyrazole derivatives reveal significant insights into their stability and reactivity. For example, the crystal structure analysis of a novel pyrazole derivative showed three-dimensional supramolecular self-assembly, highlighting the compound's potential for forming stable molecular architectures (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel method for synthesizing thieno[2,3-c]pyrazole compounds, including those with carboxamide groups, has demonstrated significant antibacterial and antifungal activities. These compounds have also shown promising anti-inflammatory properties in animal models, suggesting a broad spectrum of potential therapeutic applications (El-Dean, Zaki, & Abdulrazzaq, 2015).
Antimicrobial and Anti-inflammatory Agents
Research into the antimicrobial and anti-inflammatory properties of pyrazole-derived compounds has identified several candidates with significant activity against both gram-positive and gram-negative bacteria, as well as fungi. These findings highlight the potential of these compounds in developing new treatments for infectious diseases and inflammatory conditions (El-Dean, Zaki, & Abdulrazzaq, 2015).
Antitumor Agents
Compounds derived from pyrazole carboxamides have been investigated for their antitumor activities, with some derivatives showing selective cytotoxicity against tumor cell lines. This suggests the potential for developing novel cancer therapies based on these chemical structures (Yoshida et al., 2005).
Propiedades
IUPAC Name |
N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-27-19(12-13-25-27)21(28)26-23-20(18(15-30-23)17-10-6-3-7-11-17)22(29)24-14-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPHYNHDBBDMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)
![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)

![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)
